molecular formula C20H26FN3O3S B2772479 4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide CAS No. 1049365-05-0

4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide

Cat. No.: B2772479
CAS No.: 1049365-05-0
M. Wt: 407.5
InChI Key: VNWYLCPKJDDVNP-UHFFFAOYSA-N
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Description

4-Fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound is part of a class of sulfonamide derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine core The piperazine ring is often synthesized through the reaction of 2-methoxyphenylamine with appropriate reagents to form the piperazine derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up to ensure large quantities are produced efficiently. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

  • Substitution: Nucleophilic substitution reactions are often carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: It can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

  • Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

This compound is unique due to its specific structural features, such as the presence of the fluorine atom and the sulfonamide group. Similar compounds include other sulfonamide derivatives and piperazine-based molecules. These compounds may have similar applications but differ in their chemical properties and biological activities.

Comparison with Similar Compounds

  • 4-Fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N-2-pyridinylnaphthalenesulfonamide

Properties

IUPAC Name

4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN3O3S/c1-16-15-17(7-8-18(16)21)28(25,26)22-9-10-23-11-13-24(14-12-23)19-5-3-4-6-20(19)27-2/h3-8,15,22H,9-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWYLCPKJDDVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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